Enhanced Lipophilicity Versus 1-Methyl-3-nitro-1H-pyrazole: Impact on Membrane Permeability
1-Ethyl-3-nitro-1H-pyrazole exhibits significantly higher lipophilicity compared to its 1-methyl analog, a critical factor in applications requiring membrane permeability or organic phase partitioning. The computed log P (octanol-water) for the target compound is 0.7 (XLogP3-AA), while the 1-methyl analog has a measured log P of -0.920 [1] .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA, computed) |
| Comparator Or Baseline | 1-Methyl-3-nitro-1H-pyrazole: -0.920 (log P octanol-water, measured) |
| Quantified Difference | A difference of 1.62 log P units, indicating the ethyl analog is approximately 42 times more lipophilic. |
| Conditions | Target compound: XLogP3-AA algorithm (PubChem). Comparator: Measured log P value from Parchem datasheet. |
Why This Matters
This quantifiable increase in lipophilicity is crucial for improving membrane permeability in cellular assays or enhancing extraction efficiency in organic synthesis, directly informing compound selection for specific experimental designs.
- [1] PubChem. (2025). Computed Properties for CID 17024710, 1-Ethyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. View Source
